molecular formula C20H22N4O2 B2819988 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034327-33-6

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2819988
CAS No.: 2034327-33-6
M. Wt: 350.422
InChI Key: XQOLBVHXXOHDBZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed by integrating multiple pharmacologically active heterocyclic systems. Its structure features a pyrazole core, a scaffold renowned for its diverse biological activities and prevalence in numerous therapeutic agents . The conjugation of this pyrazole ring with a pyridinyl substituent and its connection via an ethyl chain to a furan-carboxamide moiety creates a complex molecule with potential for multi-target interactions. The pyrazole nucleus is a privileged structure in drug development, found in marketed drugs across a wide spectrum of therapeutic areas, including anti-inflammatory (e.g., celecoxib), antipsychotic, and anti-obesity applications . The inclusion of the pyridine ring, a common feature in pharmaceuticals, enhances the molecule's ability to engage in hydrogen bonding and coordinate with metalloenzymes, thereby expanding its potential research applications. This molecular architecture suggests utility in exploratory programs focused on enzymology and receptor-based screening. The compound's distinct structure, merging electron-rich furan and pyrazole systems with the basic pyridine nitrogen, presents a unique profile for investigating novel binding modes. Researchers can leverage this chemical tool to probe undiscovered biological pathways or as a sophisticated intermediate in the synthesis of targeted libraries for high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-11,14-15,18H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLBVHXXOHDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound Furan-3-carboxamide Cyclopentyl, pyridin-4-yl-pyrazole Not reported Not reported Not reported
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole-4-amine Cyclopropyl, pyridin-3-yl, methyl 215 ([M+H]+) 104–107 17.9
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl Not reported Not reported Not reported
Key Observations:
  • Cyclopentyl vs.
  • Pyridine Position : The pyridin-4-yl group in the target compound differs from the pyridin-3-yl substituent in , which may influence hydrogen bonding or π-π stacking in biological targets .
  • Carboxamide Linkage : Unlike the pyrazole-4-amine in , the target compound and the analog in share a carboxamide group, which enhances hydrogen-bonding capacity and solubility. However, incorporates electron-withdrawing chlorophenyl groups, likely increasing metabolic stability compared to the target compound’s furan ring .

Physicochemical Properties

  • Melting Point : The analog in has a melting point of 104–107°C, typical for crystalline pyrazole derivatives. The target compound’s melting point is unreported but may differ due to its flexible ethyl linker and cyclopentyl group.
  • Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to ’s cyclopropyl and ’s polar chlorophenyl groups.
  • Solubility : The carboxamide group in the target compound and may improve aqueous solubility over ’s amine, though furan’s hydrophobicity could offset this.

Q & A

Basic: What synthetic methodologies are reported for N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, and how are critical reaction parameters optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, analogous compounds (e.g., pyrazole-carboxamides) are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key parameters include:

  • Catalyst selection : Copper catalysts enhance coupling efficiency in heterocyclic systems.
  • Solvent choice : Polar aprotic solvents like DMSO improve reagent solubility.
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the target compound .

Basic: Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopentyl, pyridinyl, and furan moieties) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .
  • Melting point analysis : Assesses purity (e.g., sharp melting ranges >100°C indicate high crystallinity) .

Advanced: How can researchers resolve discrepancies in synthetic yields reported for analogous carboxamide derivatives?

Discrepancies may arise from:

  • Catalyst loading : Copper(I) bromide at 0.1–0.5 mol% optimizes cross-coupling without side reactions .
  • Reaction time : Extended durations (48–72 hours) improve conversion but risk decomposition.
  • Workup protocols : Acid-base extraction vs. column chromatography impacts recovery .
    Methodological solution : Design a Design of Experiments (DoE) approach to screen parameters (temperature, solvent, catalyst) and quantify interactions .

Advanced: What strategies are employed to analyze the compound’s interactions with biological targets, and how do structural analogs inform these studies?

  • In silico docking : Molecular dynamics simulations predict binding affinities to receptors (e.g., kinase domains) using pyridinyl and furan motifs as pharmacophores .
  • Comparative SAR studies : Analogs with trifluoromethyl or methoxy substitutions (e.g., ) reveal steric/electronic effects on activity .
  • In vitro assays : Fluorescence polarization or SPR assays quantify target engagement, with IC50 values contextualized against structural analogs .

Advanced: How does stereochemistry influence the compound’s pharmacological profile, and what techniques validate chiral purity?

  • Impact on activity : Enantiomers may exhibit differential binding to chiral targets (e.g., G-protein-coupled receptors) .
  • Validation methods :
    • Chiral HPLC : Separates enantiomers using cellulose-based columns.
    • X-ray crystallography : Resolves absolute configuration of crystalline forms .
    • Circular dichroism (CD) : Detects conformational changes in solution .

Advanced: How can researchers address contradictions in reported biological activities of structurally related pyrazole-carboxamides?

  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing metabolic stability) .
  • Dose-response reevaluation : Re-test compounds under standardized conditions (e.g., fixed cell lines, consistent assay buffers) .
  • Off-target profiling : Use kinome-wide screens to identify unintended interactions explaining variability .

Basic: What are the documented stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposition above 150°C (TGA data for analogs) .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the furan ring .
  • Humidity control : Desiccants prevent hydrolysis of the carboxamide bond .

Advanced: What computational tools are used to predict the compound’s ADMET properties, and how do they compare with experimental data?

  • Software : SwissADME or ADMETLab2.0 predict logP, solubility, and CYP450 interactions .
  • Validation : Compare predictions with in vitro hepatocyte clearance assays and in vivo PK studies .
  • Limitations : Computed logP values may underestimate polarity due to the pyridinyl group’s solvation effects .

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